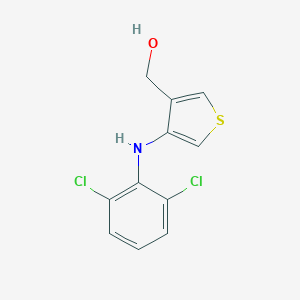

![molecular formula C9H8O3S B144415 2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide CAS No. 134996-50-2](/img/structure/B144415.png)

2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

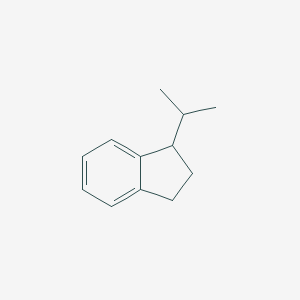

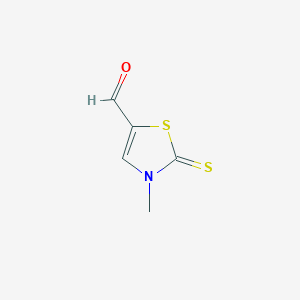

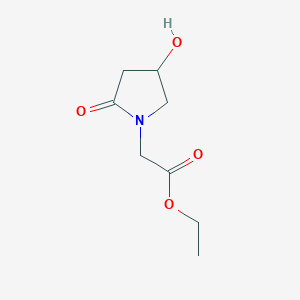

2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide is a chemical compound with the molecular formula C9H8O3S . It has a molecular weight of 196.22 g/mol . The compound is also known by several synonyms, including Benzothiophene sulfone-2-methanol and (1,1-dioxo-1-benzothiophen-2-yl)methanol .

Synthesis Analysis

The synthesis of benzothiophene motifs, including 2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide, can be achieved under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes . This process involves the formation of a quaternary spirocyclization intermediate by the selective ipso-addition instead of an ortho-attack, followed by an S-migration process .Molecular Structure Analysis

The molecular structure of 2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide includes a benzothiophene core with a hydroxymethyl group attached to it . The compound also contains a sulfur atom, which contributes to its unique chemical properties .Chemical Reactions Analysis

The chemical reactions involving 2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide primarily involve its synthesis. As mentioned earlier, this compound can be synthesized via an electrochemical process involving the reaction of sulfonhydrazides with internal alkynes .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide include a molecular weight of 196.22 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 . The compound also has a topological polar surface area of 62.8 Ų .Aplicaciones Científicas De Investigación

Synthesis and Properties of Novel Dyes

2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide has been used as a precursor in synthesizing various dyes. Novel disperse dyes, styryl disperse dyes, annelated 2-aminothiophene-based azo dyes, hydazone disperse dyes, and arylated aldehydes for polyester have been prepared, demonstrating the compound's utility in dye synthesis and its impact on coloristic and dyeing properties on polyester. This showcases the compound's versatility in the development of materials with specific color properties for industrial applications (Bhatti & Seshadri, 2004).

Copper(I)-catalyzed Sulfonylation

The scaffold of benzo[b]thiophene 1,1-dioxides, including 2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide, can be constructed efficiently through copper(I)-catalyzed insertion of sulfur dioxide. This method highlights a straightforward approach to synthesizing these compounds with high efficiency, showcasing the compound's relevance in synthetic organic chemistry and material science (Mao et al., 2016).

Development of Spiroheterocycles

2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide has also been explored as a reagent in the synthesis of spiroheterocycles. The synthesis of a new heterocyclic system involving the compound demonstrates its potential in the development of novel organic compounds with possibly unique properties and applications in medicinal chemistry (Cekavicus et al., 2008).

Enantioselective Synthesis

It serves as a starting material in the enantioselective synthesis of 2,3-dihydrobenzo[b]thiophene 1,1-dioxides. The process demonstrates high enantioselectivities and yields, further showcasing the compound's utility in creating chiral molecules that are crucial in the development of pharmaceuticals and agrochemicals (Hu et al., 2021).

Fluorescence and Pharmaceutical Applications

The compound has been applied in the synthesis of 2-substituted benzo[b]thiophenes that exhibit fluorescence and potential as cannabinoid receptor ligands. This indicates its utility not only in material science for creating fluorescent compounds but also in pharmaceutical research for developing new therapeutic agents (Chen et al., 2017).

Direcciones Futuras

Propiedades

IUPAC Name |

(1,1-dioxo-1-benzothiophen-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3S/c10-6-8-5-7-3-1-2-4-9(7)13(8,11)12/h1-5,10H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMPSGLSPNPTTHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2(=O)=O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405340 |

Source

|

| Record name | 2-(Hydroxymethyl)-1H-1-benzothiophene-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide | |

CAS RN |

134996-50-2 |

Source

|

| Record name | 2-(Hydroxymethyl)-1H-1-benzothiophene-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

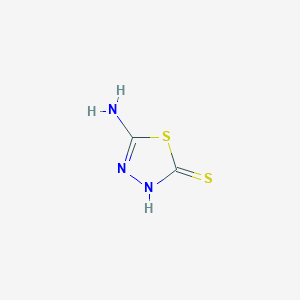

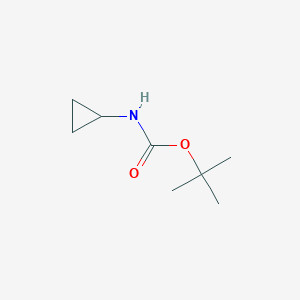

![9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene](/img/structure/B144352.png)